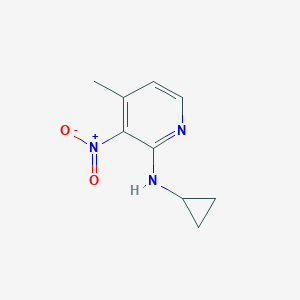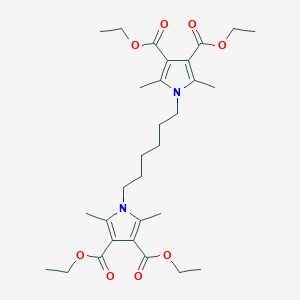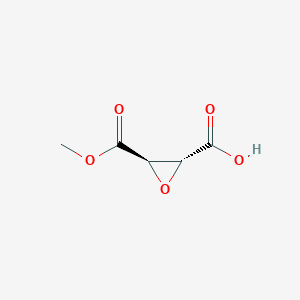
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid, commonly known as MOC-PCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MOC-PCA is a chiral oxirane derivative that has been synthesized using different methods, and its unique structure and properties have made it a promising candidate for various applications.
Mechanism Of Action
The mechanism of action of MOC-PCA is not fully understood, but researchers have proposed that it may act as a reactive intermediate in various chemical reactions. MOC-PCA can undergo ring-opening reactions, which can lead to the formation of various functional groups. The unique structure of MOC-PCA has also been proposed to play a role in its mechanism of action.
Biochemical And Physiological Effects
MOC-PCA has been shown to have various biochemical and physiological effects. Studies have shown that MOC-PCA can inhibit the growth of cancer cells and viruses. MOC-PCA has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases. However, the exact mechanisms of these effects are not fully understood and require further research.
Advantages And Limitations For Lab Experiments
MOC-PCA has several advantages for lab experiments, including its unique structure and reactivity, which make it a promising candidate for various applications. However, MOC-PCA has some limitations, including its high cost and the difficulty of synthesizing it in large quantities. Additionally, the reactivity of MOC-PCA can make it challenging to handle and store.
Future Directions
There are several future directions for the research on MOC-PCA. One potential direction is the development of new synthesis methods that can produce MOC-PCA in larger quantities and at a lower cost. Additionally, further research is needed to fully understand the mechanism of action of MOC-PCA and its potential applications in drug discovery and other fields. Finally, the development of new derivatives of MOC-PCA with improved properties and reactivity could lead to new applications and discoveries.
Synthesis Methods
MOC-PCA can be synthesized using different methods, including the reaction of (S)-2-chloropropionic acid with potassium hydroxide, followed by the reaction with dimethyl sulfate and sodium hydride. Another method involves the reaction of (S)-2-chloropropionic acid with sodium methoxide, followed by the reaction with ethylene oxide and sodium hydroxide. The synthesis of MOC-PCA requires careful control of reaction conditions and purification steps to obtain a pure compound.
Scientific Research Applications
MOC-PCA has shown promising results in various scientific research applications. One of the most significant applications of MOC-PCA is in the field of drug discovery. Researchers have found that MOC-PCA can be used as a building block for the synthesis of various drug molecules, including antiviral, anticancer, and anti-inflammatory drugs. MOC-PCA has also been used as a chiral auxiliary in asymmetric synthesis, which has enabled the synthesis of chiral compounds with high enantioselectivity.
properties
CAS RN |
150134-07-9 |
|---|---|
Product Name |
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid |
Molecular Formula |
C5H6O5 |
Molecular Weight |
146.1 g/mol |
IUPAC Name |
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C5H6O5/c1-9-5(8)3-2(10-3)4(6)7/h2-3H,1H3,(H,6,7)/t2-,3-/m1/s1 |
InChI Key |
HOMGCVPJOFSUEQ-PWNYCUMCSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](O1)C(=O)O |
SMILES |
COC(=O)C1C(O1)C(=O)O |
Canonical SMILES |
COC(=O)C1C(O1)C(=O)O |
synonyms |
2,3-Oxiranedicarboxylicacid,monomethylester,(2R,3R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



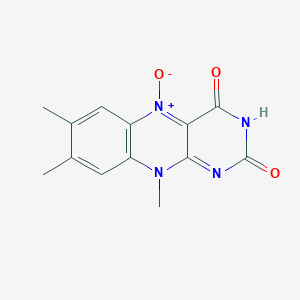
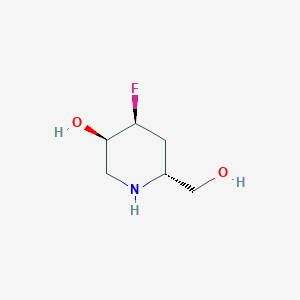
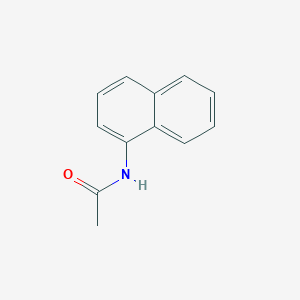
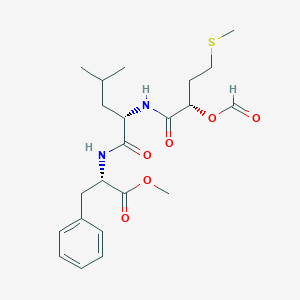
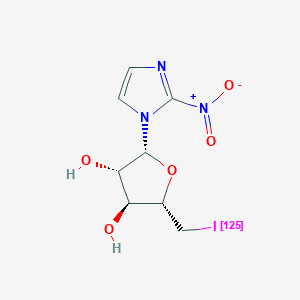
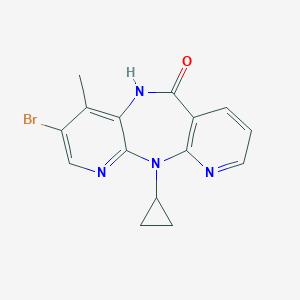
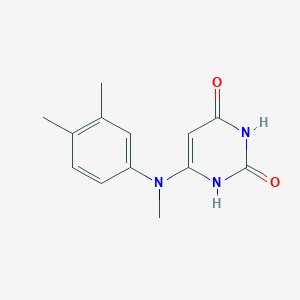
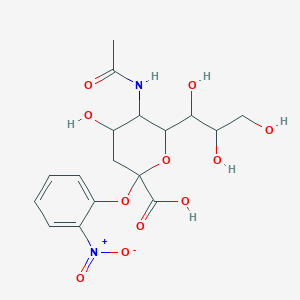
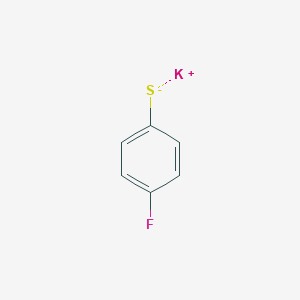
![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)
![2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B141993.png)

